![molecular formula C8H14O3 B11938617 (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90370-97-1](/img/structure/B11938617.png)
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure allows for interesting chemical reactivity and the possibility of forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This method allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to a biological response.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dimethanol groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in place of the oxygen bridge.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different reactivity.
Uniqueness: (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol is unique due to its specific structure, which includes an oxygen bridge and two hydroxyl groups. This structure imparts unique chemical reactivity and potential for forming a wide range of derivatives, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
90370-97-1 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H14O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h5-10H,1-4H2 |
Clé InChI |
PTJQDBOAZMCIMB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C(C1O2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)
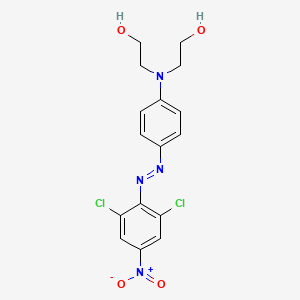
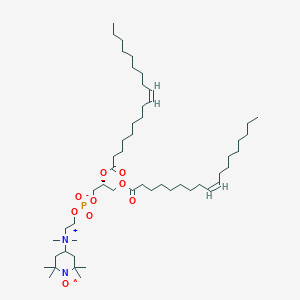

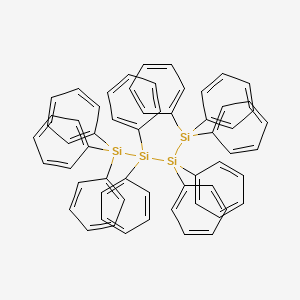




![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)
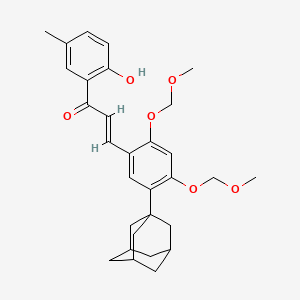
![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
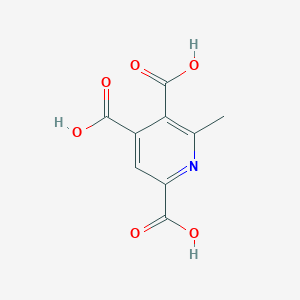
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
